molecular formula C7H3ClIN B029706 2-Chloro-6-iodobenzonitrile CAS No. 89642-53-5

2-Chloro-6-iodobenzonitrile

Cat. No.: B029706
CAS No.: 89642-53-5
M. Wt: 263.46 g/mol
InChI Key: MSYWVDNGKVMKIS-UHFFFAOYSA-N
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Description

2-Chloro-6-iodobenzonitrile is a halogenated benzene derivative with the molecular formula C7H3ClIN. It is known for its potential biological activity and applications in various fields, including medical and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-6-iodobenzonitrile can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include:

    Catalyst: Palladium-based catalysts such as palladium acetate or palladium chloride.

    Base: Common bases used include potassium carbonate or sodium hydroxide.

    Solvent: Solvents like toluene or dimethylformamide are often employed.

    Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-iodobenzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling.

    Reduction Reactions: The nitrile group can be reduced to an amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium iodide or potassium fluoride in polar solvents.

    Coupling Reactions: Organoboron compounds, palladium catalysts, and bases like potassium carbonate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution Reactions: Products include derivatives with different functional groups replacing the halogens.

    Coupling Reactions: Biaryl compounds or other coupled products.

    Reduction Reactions: Amines or other reduced forms of the nitrile group.

Scientific Research Applications

2-Chloro-6-iodobenzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including its role as a kinase inhibitor.

    Medicine: Investigated for its potential use in drug development, particularly for cancer and autoimmune diseases.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-6-iodobenzonitrile involves its interaction with specific molecular targets, such as kinases. It can inhibit the activity of these enzymes, thereby affecting various cellular pathways. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-iodobenzonitrile
  • 2-Bromo-6-iodobenzonitrile
  • 2-Chloro-6-bromobenzonitrile

Uniqueness

2-Chloro-6-iodobenzonitrile is unique due to its specific halogenation pattern, which imparts distinct reactivity and properties. The presence of both chlorine and iodine atoms allows for versatile chemical modifications and applications in various fields.

Properties

IUPAC Name

2-chloro-6-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClIN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYWVDNGKVMKIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10347458
Record name 2-Chloro-6-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89642-53-5
Record name 2-Chloro-6-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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